(3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a hydroxyphenyl group, and a thiazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H9BrN2O3S2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
5-bromo-3-[4-hydroxy-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C17H9BrN2O3S2/c18-8-4-5-12-11(6-8)13(15(22)19-12)14-16(23)20(17(24)25-14)9-2-1-3-10(21)7-9/h1-7,21,23H |
InChI Key |
CXOKRAXYKJWCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The reaction between a thiourea derivative and a suitable α-haloketone leads to the formation of the thiazolidinone ring.
Coupling with Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity
Biology
In biology, the compound’s potential as a bioactive molecule is explored. Its structural similarity to certain natural products makes it a candidate for studying biological pathways and interactions.
Medicine
In medicine, researchers investigate the compound’s potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.
Industry
In industry, the compound’s unique properties are leveraged for the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(3-hydroxyphenyl)methylidene]-1H-indol-2-one
- (3Z)-3-[(3-hydroxyphenyl)methylidene]-1,1-dioxo-1lambda6,2-benzothiazin-4-one
Uniqueness
The uniqueness of (3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one lies in its combination of a bromine atom, a hydroxyphenyl group, and a thiazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
